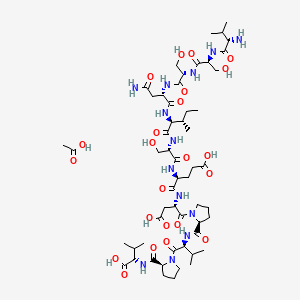![molecular formula C17H22N2O3 B14768846 4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)
4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Benzylureido)bicyclo[222]octane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic bases, oxidizing agents, and reducing agents. Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as high strength or thermal stability.
作用機序
The mechanism of action of 4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
類似化合物との比較
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness
4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
特性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
4-(benzylcarbamoylamino)bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C17H22N2O3/c20-14(21)16-6-9-17(10-7-16,11-8-16)19-15(22)18-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,20,21)(H2,18,19,22) |
InChIキー |
AAMUQXKHISCOSP-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(CC2)C(=O)O)NC(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)



